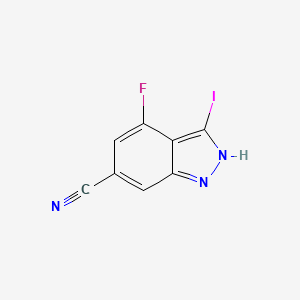

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-iodo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQGAAULVMSHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Abstract: This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile, a key building block in contemporary drug discovery and development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 6-bromo-4-fluoro-1H-indazole. Each step is detailed with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights to ensure reproducibility and high yield. This document is intended for an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a self-validating protocol grounded in authoritative literature.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers a trifecta of functionalities ripe for further chemical elaboration. The iodo group at the 3-position serves as a versatile handle for cross-coupling reactions, the nitrile at the 6-position can be transformed into a variety of nitrogen-containing heterocycles or other functional groups, and the fluorine at the 4-position can enhance metabolic stability and binding affinity.

The synthetic strategy outlined herein is designed for efficiency and practicality, beginning with a commercially available, appropriately functionalized indazole core. This approach circumvents the often complex and lower-yielding initial synthesis of the indazole ring system itself. The two-step pathway is as follows:

-

Palladium-Catalyzed Cyanation: The initial step involves the conversion of the 6-bromo functionality of 6-bromo-4-fluoro-1H-indazole into the desired 6-carbonitrile. This is achieved through a robust palladium-catalyzed cyanation reaction.

-

Electrophilic Iodination: The subsequent and final step is the regioselective iodination of the 4-fluoro-1H-indazole-6-carbonitrile intermediate at the 3-position of the indazole ring.

This strategic sequencing ensures that the more sensitive cyano group is introduced prior to the final iodination step.

Synthesis Pathway and Mechanistic Discussion

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall two-step synthesis of the target compound.

Step 1: Palladium-Catalyzed Cyanation of 6-Bromo-4-fluoro-1H-indazole

The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis. While several methods exist, palladium-catalyzed cyanation offers high functional group tolerance and generally good to excellent yields.[1] The use of potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source is particularly advantageous as it is a non-toxic, stable solid, making it a safer alternative to other cyanide reagents.[2]

The catalytic cycle, a well-established mechanism for palladium-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Step 2: Electrophilic Iodination of 4-Fluoro-1H-indazole-6-carbonitrile

The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic substitution. The direct iodination of indazoles at this position is a well-precedented and high-yielding reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism. A base, such as potassium hydroxide, is believed to deprotonate the indazole N-H, increasing the electron density of the heterocyclic ring system and enhancing its nucleophilicity towards iodine.

Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile

Caption: Experimental workflow for the cyanation reaction.

Materials:

-

6-Bromo-4-fluoro-1H-indazole (1.0 eq)

-

Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)

-

Xantphos (0.02-0.10 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-bromo-4-fluoro-1H-indazole, potassium ferrocyanide(II) trihydrate, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add DMF and water (typically a 4:1 to 10:1 ratio of DMF to water).

-

Heat the reaction mixture to 90-120 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel to afford 4-fluoro-1H-indazole-6-carbonitrile.

Synthesis of this compound

Materials:

-

4-Fluoro-1H-indazole-6-carbonitrile (1.0 eq)

-

Iodine (I₂) (1.1-1.5 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-fluoro-1H-indazole-6-carbonitrile in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add potassium hydroxide (or sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.

-

Add iodine portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (typically 1-4 hours, monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine dissipates.

-

Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

Data Summary

The following table provides representative data for the described synthetic pathway. Note that yields are dependent on reaction scale and purification efficiency.

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Purity |

| 1 | 6-Bromo-4-fluoro-1H-indazole | 4-Fluoro-1H-indazole-6-carbonitrile | K₄[Fe(CN)₆], Pd(OAc)₂, Xantphos, DMF/H₂O, 110 °C | 75-90% | >95% (by HPLC) |

| 2 | 4-Fluoro-1H-indazole-6-carbonitrile | This compound | I₂, KOH, DMF, Room Temp. | 80-95% | >97% (by HPLC) |

Conclusion

This guide details a robust and efficient two-step synthesis of this compound from a commercially available starting material. The described protocols are based on well-established and reliable chemical transformations, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The strategic use of a palladium-catalyzed cyanation followed by a regioselective electrophilic iodination offers a high-yielding and scalable route suitable for applications in both academic research and industrial drug development.

References

- ChemicalBook: 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. (Provides information on a related bromo-fluoro-indazole synthesis, indicating the accessibility of such structures). [Link: https://www.chemicalbook.com/ProductSynthesisManagement/1354219-92-3.htm]

- Google Patents: EP0915089A2 - Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors. (Illustrates synthetic routes to functionalized indazoles). [Link: https://patents.google.

- BenchChem Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (Details a scalable synthesis of a key bromo-indazole intermediate, highlighting relevant industrial procedures). [Link: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole]

- Google Patents: CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (Describes the synthesis of a fluorinated bromo-indazole, providing context for the synthesis of the starting material). [Link: https://patents.google.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (Discusses the synthesis of nitro- and amino-indazoles, relevant to functional group interconversions). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355883/]

- Organic Syntheses Procedure: Preparation of 1H-Indazole-3-carbonitrile. (Provides a detailed, peer-reviewed protocol for the cyanation of 3-iodo-1H-indazole using potassium ferrocyanide). [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0314]

- Apollo Scientific: 6-Bromo-4-fluoro-1H-indazole. (Confirms the commercial availability of the starting material). [Link: https://www.apolloscientific.co.uk/cas/885520-23-0]

- Chongqing Chemdad Co., Ltd: 6-BROMO-4-FLUORO-1H-INDAZOLE. (Confirms the commercial availability and provides properties of the starting material). [Link: http://www.chemdad.com/6-bromo-4-fluoro-1h-indazole-cas-885520-23-0/]

- MySkinRecipes: 4-Fluoro-6-iodo-1H-indazole. (Shows that related iodo-fluoro-indazoles are known compounds). [Link: https://myskinrecipes.com/shop/118932/4-fluoro-6-iodo-1h-indazole]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (Provides insights into the reactivity of substituted indazoles). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835848/]

- Ossila: 4-Fluoro-1H-indazole. (Information on a related fluorinated indazole). [Link: https://www.ossila.com/products/4-fluoro-1h-indazole]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (A review on the synthesis and importance of indazoles). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9957796/]

- Google Patents: CN103319410A - Synthesis method of indazole compound. (Describes various synthetic methods for indazole compounds). [Link: https://patents.google.

- Organic Syntheses: Preparation of 1H-Indazole-3-carbonitrile. (A detailed and reliable procedure for palladium-catalyzed cyanation of an iodo-indazole). [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0314]

- BLDpharm: 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid. (Shows the existence of related multi-substituted indazoles). [Link: https://www.bldpharm.com/products/885522-05-4.html]

- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (Discusses iodination of related heterocyclic systems). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507303/]

- BLDpharm: 6-Fluoro-4-iodo-1H-indazole. (Indicates that related iodo-fluoro-indazoles are known). [Link: https://www.bldpharm.com/products/885522-05-4.html]

- FUJIFILM Wako: 4-Fluoro-1h-indazole-6-carbonitrile. (Confirms the existence and commercial availability of the intermediate product). [Link: https://labchem-wako.fujifilm.com/us/product/detail/W01W0106-1699.html]

- Sigma-Aldrich: 6-Bromo-4-nitro-1H-indazole. (Shows the commercial availability of a related functionalized indazole). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/885518467]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Given the nascent state of public domain experimental data for this specific molecule, this guide emphasizes the robust computational prediction methodologies and standard experimental protocols necessary for its thorough characterization. We present a synthesis of predicted data, detailed step-by-step experimental workflows for determining aqueous solubility, lipophilicity (LogP), and acidity (pKa), and an analysis of expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate molecular behavior, design appropriate experimental plans, and accelerate the progression of research and development involving this and structurally related compounds.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. The incorporation of specific substituents, such as the fluoro, iodo, and carbonitrile groups in this compound, is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a reactive handle for further synthetic elaboration (e.g., via cross-coupling reactions), and the carbonitrile group can act as a hydrogen bond acceptor or be used to fine-tune polarity.[2][3]

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its successful development. Properties such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the essential theoretical grounding and practical methodologies to characterize this compound.

Predicted Physicochemical Profile

In the absence of comprehensive experimental data, in silico prediction tools provide a valuable first approximation of a molecule's properties. These predictions are derived from algorithms trained on large datasets of experimentally determined values.[4][5][6] Software platforms like ACD/Labs Percepta® utilize various models, including atomic and fragment-based methods, to generate these estimations.[7][8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software | Significance in Drug Discovery |

| Molecular Formula | C₈H₃FIN₃ | - | Defines the elemental composition. |

| Molecular Weight | 300.03 g/mol | - | Influences diffusion and transport across membranes. |

| CAS Number | 1082041-46-0 | - | Unique chemical identifier.[9] |

| LogP | ~2.5 - 3.5 | Fragment-based (e.g., CLogP, ALogP)[10][11] | Indicates lipophilicity and potential for membrane permeability. A value in this range suggests good passive diffusion characteristics. |

| Aqueous Solubility | Low to Moderate | Predictive models (e.g., ALOGPS) | Crucial for bioavailability and formulation. Low solubility can be a major hurdle in drug development. |

| pKa (acidic) | ~7.5 - 8.5 (N-H proton) | Semi-empirical QM methods[12] | Determines the ionization state at physiological pH (7.4), which impacts solubility, permeability, and receptor binding. |

| Melting Point | 180 - 220 °C | Machine Learning Models[13][14] | Indicates crystal lattice energy and stability. Important for formulation and manufacturing. |

| Boiling Point | >450 °C (Predicted) | QSPR Models[15][16][17] | Reflects intermolecular forces; often high for such compounds, indicating decomposition before boiling under atmospheric pressure. |

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination. They serve as a guideline for experimental design.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physicochemical properties for a drug candidate.

Aqueous Solubility (Thermodynamic)

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[5]

The choice of the shake-flask method is deliberate; it allows the compound to reach a true equilibrium between its solid and dissolved states, avoiding the potentially misleading, higher values that can be obtained from kinetic solubility assays where supersaturation can occur.[18] Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing a more clinically relevant solubility value.

-

Preparation of PBS (pH 7.4): Prepare a 0.1 M phosphate-buffered saline solution and adjust the pH to 7.4 using NaOH or HCl.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). "Excess" is confirmed by the visible presence of undissolved solid.

-

Equilibration: Add a precise volume of PBS (e.g., 2 mL) to each vial. Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle. Carefully extract an aliquot of the supernatant.

-

Separation of Solid: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water mixture). Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve of known concentrations.

Caption: Thermodynamic Solubility Workflow.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a key predictor of membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable approach.

n-Octanol is chosen as the organic phase because its properties are believed to be a reasonable mimic of the lipid bilayers of cell membranes. Pre-saturating each phase with the other is a critical step to ensure that the volume of each phase does not change during the experiment, which would affect the final concentration measurements.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the aqueous phase buffered to a pH where the compound is neutral (e.g., pH 5.0, well below the predicted pKa).

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Equilibration: Cap the vial tightly and shake for at least 2 hours to ensure complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[6]

Caption: LogP Determination Workflow.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid. For this compound, the most relevant pKa is that of the N-H proton on the indazole ring. Potentiometric titration is a highly accurate method for its determination.

Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the inflection point, which corresponds to the pKa. Using a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility to ensure they remain in solution throughout the titration.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., 50:50 methanol/water).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature.[19]

-

¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Table 2: Predicted NMR Spectral Data (Illustrative)

| Nucleus | Predicted Chemical Shift (δ) ppm | Key Features |

| ¹H | 7.0 - 8.5 | Aromatic protons with F-H coupling. |

| >10.0 (broad) | N-H proton. | |

| ¹³C | 90 - 160 | Aromatic and nitrile carbons. C-F bond will show a large C-F coupling constant. |

| ¹⁹F | -110 to -140 | Single resonance for the aromatic fluorine. |

Note: Predicted spectra can be generated using software like ACD/NMR Predictor or online databases like nmrdb.org.[20] These are for illustrative purposes and must be confirmed experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Indazole N-H |

| ~2230 | C≡N Stretch | Nitrile |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |

| < 700 | C-I Stretch | Aryl-Iodide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure.

-

Molecular Ion Peak (M+): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₃FIN₃.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+ peak.

-

Fragmentation: Common fragmentation patterns may involve the loss of HCN from the nitrile group or cleavage of the halogen atoms.[21][22]

Conclusion

This compound is a compound with significant potential in medicinal chemistry, designed with specific functional groups to optimize its drug-like properties. While experimental data is not yet widely available, this guide provides the necessary framework for its comprehensive physicochemical characterization. By leveraging robust in silico prediction tools for initial assessment and employing the detailed experimental protocols outlined herein, researchers can efficiently and accurately determine the solubility, lipophilicity, and pKa of this molecule. This foundational knowledge is indispensable for guiding further synthetic efforts, designing relevant biological assays, and ultimately, unlocking the therapeutic potential of this promising indazole derivative.

References

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 20, 2026, from [Link][4]

-

ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved January 20, 2026, from [Link][5]

-

ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved January 20, 2026, from [Link][6]

-

ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Retrieved January 20, 2026, from [Link][7]

-

Hughes, L. D., et al. (2023). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. Journal of Chemical Information and Modeling, 63(10), 2948–2959. [Link][13]

-

SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved January 20, 2026, from [Link][8]

-

Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link][18][23]

-

Dehestani, M., et al. (2025). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. [Link][14]

-

Lui, R., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. NIST. [Link][15]

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link][10]

-

Katritzky, A. R., et al. (2005). Prediction of boiling points of organic compounds from molecular descriptors by using backpropagation neural network. Journal of Chemical & Engineering Data, 50(5), 1533-1538. [Link][16]

-

Livingstone, D. J. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Computational Chemistry. [Link][11]

-

Tehan, B. G., et al. (2002). Estimation of pKa for druglike compounds using semiempirical and information-based descriptors. Journal of Medicinal Chemistry, 45(21), 4615-4626. [Link][12]

-

Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4287. [Link][1]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved January 20, 2026, from [Link][19]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 20, 2026, from [Link][20]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 20, 2026, from [Link][21]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved January 20, 2026, from [Link][22]

Sources

- 1. 4-Fluoro-3-iodo-1-methyl-1H-indazole | 1257535-07-1 [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. 6-Fluoro-4-hydroxy-3-iodo-1H-indazole|CAS 887569-41-7 [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sourceforge.net [sourceforge.net]

- 9. 1082041-46-0|this compound|BLD Pharm [bldpharm.com]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. 6-FLUORO-3-IODO-4-NITRO-(1H)INDAZOLE CAS#: 885522-71-4 [m.chemicalbook.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. rsc.org [rsc.org]

- 20. Visualizer loader [nmrdb.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. uab.edu [uab.edu]

- 23. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]

The Strategic Synthesis and Application of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: A Technical Guide for Advanced Drug Discovery

CAS Number: 1082041-46-0[1]

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole nucleus has been identified as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This bicyclic heteroaromatic system is a cornerstone in the design of numerous clinically significant agents, particularly in the realm of oncology. The strategic functionalization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug development professionals.

This technical guide focuses on a particularly strategic derivative: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. The unique arrangement of its substituents—a fluorine atom at the 4-position, an iodine atom at the 3-position, and a carbonitrile group at the 6-position—creates a versatile platform for the synthesis of potent and selective kinase inhibitors. The electron-withdrawing nature of the fluoro and cyano groups, combined with the synthetic handle provided by the iodo group, makes this molecule a highly sought-after intermediate in the development of targeted cancer therapies. This guide will provide an in-depth analysis of its synthesis, potential applications, and the underlying scientific principles that govern its utility.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1082041-46-0 | [1] |

| Molecular Formula | C₈H₃FIN₃ | Inferred |

| Molecular Weight | 286.03 g/mol | Inferred |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically >97% (commercial) | Inferred from supplier data |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO | Inferred from synthetic procedures of related compounds |

Proposed Synthesis Protocol: A Multi-step Approach to a Key Intermediate

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of substituted indazoles. The proposed multi-step synthesis leverages common reactions in heterocyclic chemistry, including diazotization, iodination, and palladium-catalyzed cyanation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of the Starting Material, 4-Fluoro-1H-indazole-6-carbonitrile (Hypothetical)

The synthesis of the starting material would likely involve the formation of the indazole ring from a suitably substituted aniline precursor, followed by the introduction of the carbonitrile group. The specifics of this initial step are beyond the scope of this guide, but it is a plausible intermediate.

Step 2: Iodination of 4-Fluoro-1H-indazole-6-carbonitrile

This crucial step introduces the iodine atom at the 3-position of the indazole ring. The rationale for this regioselectivity is the activation of the C3 position by the pyrazole nitrogen atoms.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Fluoro-1H-indazole-6-carbonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium hydroxide (KOH) (2-3 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The formation of the indazolide anion increases the nucleophilicity of the ring.

-

Iodination: Prepare a solution of iodine (I₂) (1.1-1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the starting material and the reagents, facilitating the reaction.

-

Base: KOH is a strong base that deprotonates the indazole N-H, forming the more reactive indazolide anion, which readily undergoes electrophilic substitution.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon base and iodine addition, preventing potential side reactions.

Application in Drug Discovery: A Potent Building Block for Kinase Inhibitors

The structural features of this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of VEGFR-2 is a clinically validated strategy for blocking angiogenesis, a critical process in tumor growth and metastasis[2][3].

The 3-iodo substituent serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction. This allows for the exploration of the chemical space around the indazole core to optimize binding to the kinase active site. The 4-fluoro and 6-carbonitrile groups contribute to the overall electronic properties of the molecule and can engage in specific interactions with the target protein, enhancing potency and selectivity.

The VEGFR-2 Signaling Pathway and the Role of Indazole-based Inhibitors

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based compounds.

Safety and Handling

As a novel chemical entity, a comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally related iodo- and fluoro-substituted heterocyclic compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

Seek immediate medical attention in all cases of exposure.

Conclusion

This compound represents a strategically designed and highly valuable building block for the synthesis of advanced drug candidates. Its unique combination of functional groups provides a versatile platform for the development of potent and selective kinase inhibitors, with a particular promise in the targeting of the VEGFR-2 signaling pathway. The proposed synthesis protocol, based on established chemical principles, offers a reliable route to this key intermediate. As with all novel chemical entities, adherence to strict safety protocols is paramount. The continued exploration of the synthetic utility and biological applications of this compound is poised to contribute significantly to the advancement of targeted therapies in oncology and beyond.

References

-

Organic Syntheses. Org. Synth. 2020, 97, 314-326. Available from: [Link]

-

Al-Ostath, A. et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(13), 5089. Available from: [Link]

-

Patel, P. D. et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(11), 1319-1343. Available from: [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

INDOFINE Chemical Company. (n.d.). Safety Data Sheet. Available from: [Link]

-

Liu, X. et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available from: [Link]

-

Abdelgawad, M. A. et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1149. Available from: [Link]

-

Li, Q. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. Available from: [Link]

-

Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13937-13946. Available from: [Link]

-

Chen, Y. et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available from: [Link]

-

Henkel. (2022). Safety Data Sheet - Hysol MB 50. Available from: [Link]

-

Sharma, P. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 781-804. Available from: [Link]

-

Damar Industries Limited. (2022). Safety Data Sheet - SPRAY WELL FLUORO AEROSOLS. Available from: [Link]

-

Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. Available from: [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the complex heterocyclic molecule, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. While a complete, publicly available dataset for this specific compound is not available, this document will use 4-Fluoro-3-iodo-1H-indazole as a representative model to illustrate the principles and methodologies of spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, data interpretation, and a discussion of the structural information that can be gleaned from each technique.

Introduction: The Importance of Spectroscopic Characterization

This compound is a highly functionalized indazole derivative. The indazole core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The precise substitution pattern on the indazole ring, including the presence of a fluorine atom, an iodine atom, and a carbonitrile group, is expected to profoundly influence its physicochemical properties and pharmacological profile. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery and development.

This guide will walk through the expected spectroscopic data for a model compound, 4-Fluoro-3-iodo-1H-indazole, to provide a framework for the analysis of the more complex target molecule. By understanding the spectroscopic signatures of this core structure, researchers can better predict and interpret the data for its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Fluoro-3-iodo-1H-indazole is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing and anisotropic effects of the fluorine and iodine substituents.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.0 | br s | - | N-H |

| ~7.5 | t | ~8.0 | H-6 |

| ~7.2 | dd | ~8.0, ~4.0 | H-5 |

| ~7.0 | d | ~8.0 | H-7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 (d, ¹JC-F ≈ 250 Hz) | C-4 |

| ~141 | C-7a |

| ~128 | C-6 |

| ~120 (d, ²JC-F ≈ 20 Hz) | C-5 |

| ~115 (d, ²JC-F ≈ 25 Hz) | C-3a |

| ~110 | C-7 |

| ~90 | C-3 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gentle warming or sonication can be applied.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized by shimming.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 240 ppm) is used, and a larger number of scans is generally required to obtain a good signal.

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-Fluoro-3-iodo-1H-indazole is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and C=C bonds of the indazole ring, as well as a C-F stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| ~1620, ~1580, ~1470 | Medium to Strong | C=C and C=N stretches (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~850-750 | Strong | C-H bend (out-of-plane) |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[1]

-

Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first.

-

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to determine the elemental composition.[1]

Predicted Mass Spectrometry Data

For 4-Fluoro-3-iodo-1H-indazole, the following data would be expected from an HRMS analysis using electrospray ionization (ESI).

| Ion | Predicted m/z (monoisotopic) |

| [M+H]⁺ | 262.9476 |

| [M-H]⁻ | 260.9320 |

M = C₇H₄FIN₂

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Method of Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, as it generally produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Data Acquisition: The mass spectrum is recorded using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

Workflow for MS Analysis

Caption: Workflow for Mass Spectrometric analysis.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, and its related core structure, relies on the synergistic use of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and elemental formula. By employing the standardized protocols and interpretive principles outlined in this guide, researchers can confidently and accurately characterize this and other novel indazole derivatives, which is a fundamental prerequisite for advancing their development as potential therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-iodo-1h-indazole (C7H4FIN2). Retrieved from [Link]

Sources

The Indazole Scaffold as a Versatile Core in Modern Drug Discovery: Biological Activity and Therapeutic Potential of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its unique structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide focuses on the 4-fluoro-3-iodo-1H-indazole-6-carbonitrile core, a highly functionalized and promising, yet underexplored, starting point for the synthesis of novel therapeutics. We will delve into the synthetic utility of this scaffold, predict its biological potential based on extensive structure-activity relationship (SAR) data from related indazole series, and provide detailed experimental protocols for its derivatization and biological evaluation. This document serves as a comprehensive resource for medicinal chemists, pharmacologists, and drug development scientists aiming to leverage this versatile building block for the discovery of next-generation targeted therapies.

The Indazole Moiety: A Cornerstone of Kinase Inhibition

Indazole-containing molecules have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[4][5][6] Their most significant impact, however, has been in the field of oncology. Several indazole derivatives have been developed as potent protein kinase inhibitors, leading to successful drugs such as Pazopanib (a VEGFR inhibitor) and Axitinib (a selective VEGFR inhibitor), which are critical in the treatment of renal cell carcinoma and other solid tumors.[2][3]

The indazole core acts as a bioisostere for purine, effectively binding to the ATP-binding pocket of various kinases.[1] The bicyclic system provides a rigid framework for orienting substituents to interact with key residues in the hinge region, the DFG motif, and solvent-exposed areas of the kinase domain. The specific scaffold of interest, This compound , offers three key points for diversification and modulation of activity:

-

C3-Iodo Group: This position is not merely a substituent but a versatile synthetic handle. The carbon-iodine bond is readily activated for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This is the primary site for building out moieties that target the solvent-exposed region of the kinase pocket, often crucial for achieving selectivity and potency.

-

C4-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa. In related indazole series, fluorine substitution has been shown to improve enzymatic activity and cellular potency.[4]

-

C6-Carbonitrile Group: The nitrile is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence can significantly influence the electronic properties of the indazole ring system and provide a key interaction point with the target protein.

Synthetic Strategy and Derivatization Workflow

The primary value of the this compound core lies in its potential for rapid library synthesis. The C3-iodo position is primed for palladium-catalyzed cross-coupling, which is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.

Below is a generalized workflow for the derivatization of the core scaffold.

Caption: General workflow for drug discovery using the indazole scaffold.

Predicted Biological Targets and Structure-Activity Relationships (SAR)

While direct biological data for this compound derivatives is not extensively published, we can infer potential activities and guide discovery efforts by examining SAR from closely related indazole series. The primary predicted targets are protein kinases involved in oncogenic signaling.

Potential Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[1] Multiple studies have reported potent FGFR inhibitors based on the 1H-indazole-3-amine scaffold. SAR studies revealed that substitution at the C6 position of the indazole ring can significantly impact activity, and the presence of fluorine can be beneficial.[1][4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are validated cancer targets. Pazopanib, an indazole-based drug, is a potent VEGFR inhibitor.[1] SAR on indazole-pyrimidine derivatives has shown that hydrogen bond-forming groups and sulfonamides enhance VEGFR-2 inhibitory activity.[1]

-

Extracellular Signal-Regulated Kinases (ERK1/2): The MAPK/ERK pathway is a central signaling cascade controlling cell proliferation and survival. 1H-indazole amide derivatives have been identified as potent ERK1/2 inhibitors.[4][7]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a promising anti-cancer strategy. 3-(Pyrrolopyridin-2-yl)indazole derivatives have shown potent inhibition of Aurora kinase A by binding to the ATP site.[1]

The following table summarizes key SAR insights from the literature that can guide the derivatization of the this compound core.

| Indazole Position | Substituent Type | Effect on Kinase Activity | Reference |

| N1 | Small alkyl, substituted benzyl | Modulates solubility and pharmacokinetic properties. Can be optimized to enhance cell permeability. | [8] |

| C3 | (Hetero)aryl amines, amides, ureas | Critical for interaction with the kinase hinge region and solvent front. The nature of this group heavily influences potency and selectivity. | [1][9] |

| C4 | Methoxy, Hydroxyl, Fluoro | Small, polar, or electronegative groups are tolerated. Can form key interactions and improve potency. | [4][8] |

| C5 | Small groups (e.g., H, Me) | Generally, bulky substituents are not well-tolerated at this position as it can lead to steric clashes. | [8] |

| C6 | Fluoro, Amine, Piperazine | Can significantly improve enzymatic and cellular potency. Often extends into a solvent-accessible region. | [1][4] |

| C7 | Small groups (e.g., H, Me) | Similar to C5, this position is often sterically constrained. | [8] |

Key Experimental Protocols

To facilitate the exploration of this chemical space, we provide detailed, self-validating protocols for the synthesis and biological evaluation of novel derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of an aryl or heteroaryl moiety at the C3 position of the indazole core. The causality for this choice is the high reliability and functional group tolerance of this reaction, making it ideal for library synthesis.

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

-

Sodium carbonate (Na2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the corresponding boronic acid/ester, and the carbonate base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add the degassed solvent mixture (Dioxane/Water) followed by the Pd(dppf)Cl2 catalyst. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential for catalyst longevity and reaction efficiency.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated indazole derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for determining the inhibitory constant (Ki) of synthesized compounds against a target kinase. It is a competitive binding assay, which is a reliable format for primary screening and lead characterization.

Materials:

-

Target Kinase of interest (e.g., FGFR1, VEGFR2)

-

Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

-

Alexa Fluor™ 647-labeled "tracer" (a potent, fluorescently-labeled kinase inhibitor)

-

Test compounds (serially diluted in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate (low-volume, black)

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enabled plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from ~30 µM to 1 nM in the final assay.

-

In the 384-well plate, add the test compound dilutions. Include controls: "no inhibitor" (DMSO only) for maximum signal and "no antibody/tracer" for background.

-

Prepare a kinase/antibody master mix in assay buffer and add it to all wells.

-

Prepare a tracer master mix in assay buffer and add it to all wells. The final concentrations of kinase, antibody, and tracer should be optimized according to the manufacturer's guidelines for the specific kinase target.

-

Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentrations of ATP and the tracer.

Protocol 3: Cell-Based Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of a compound's effect in a cellular context.

Materials:

-

Human cancer cell line (e.g., K562 for leukemia, HT-29 for colon cancer)[7][10]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compounds (serially diluted)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plate

-

Multi-channel pipette, incubator (37 °C, 5% CO2), plate reader (570 nm)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.

-

Incubate the plate for 72 hours at 37 °C in a 5% CO2 atmosphere.

-

After incubation, add 10-20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly attractive starting point for the discovery of novel kinase inhibitors and other targeted therapeutics. Its strategic functionalization allows for the rapid generation of diverse chemical libraries via robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. By leveraging the extensive body of SAR literature on related indazole cores, researchers can rationally design derivatives with a high probability of interacting with key oncogenic kinases such as FGFRs and VEGFRs. The provided protocols offer a clear and validated pathway from chemical synthesis to biochemical and cellular characterization. Future work should focus on the systematic exploration of substitutions at the C3 position to optimize potency and selectivity, while also investigating the impact of modifying the N1 position to fine-tune pharmacokinetic properties. This strategic approach will undoubtedly unlock the full therapeutic potential of this promising indazole core.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, [Link]

-

Principally structure-activity relationship features derived from compounds tested. ResearchGate, [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, [Link]

-

Synthesis of 1H-Indazole-3-carbonitrile. Organic Syntheses, [Link]

-

Structure‐activity relationship of indazole‐matrine derivative. ResearchGate, [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- WO2009106980A2 - Indazole derivatives.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, [Link]

- WO2006048745A1 - Methods for preparing indazole compounds.

-

Indazole – Knowledge and References. Taylor & Francis Online, [Link]

- WO2009106982A1 - Indazole derivatives.

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, [Link]

- US6982274B2 - 1H-indazole compound.

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

-

Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chemistry, [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: A Roadmap to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] This guide focuses on a specific, yet largely unexplored derivative, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. By dissecting its structural features and drawing parallels with established indazole-based inhibitors, we delineate a strategic path toward identifying its most probable therapeutic targets. This document serves as a comprehensive resource for researchers, providing not only a theoretical framework for target exploration but also detailed, field-proven experimental protocols for target validation. Our objective is to empower scientific teams to unlock the therapeutic promise of this novel chemical entity.

Introduction: The Indazole Scaffold and the Imperative of Target Identification

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile template for designing potent and selective modulators of various biological targets.[3][4] Marketed drugs such as axitinib (a tyrosine kinase inhibitor), niraparib (a PARP inhibitor), and pazopanib (a multi-kinase inhibitor) underscore the therapeutic success of this scaffold.[5][6] The specific substitutions on the indazole ring dictate the compound's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.

This compound presents a unique combination of substituents: a fluorine atom at position 4, an iodine atom at position 3, and a carbonitrile group at position 6. The electron-withdrawing nature of the fluoro and carbonitrile groups, coupled with the larger, more polarizable iodine atom, suggests the potential for distinct interactions within a protein binding pocket. The iodine at the 3-position is of particular interest as it can serve as a handle for further chemical modification or act as a key interaction point, for instance, through halogen bonding.

The critical first step in the drug discovery cascade for a novel compound is the identification and validation of its molecular target(s). A definitive understanding of the mechanism of action is paramount for rational drug development, enabling optimization of potency and selectivity while minimizing off-target effects. This guide outlines a systematic approach to elucidate the therapeutic targets of this compound, focusing on the two most prominent target classes for indazole derivatives: protein kinases and poly(ADP-ribose) polymerase (PARP) enzymes.

Rationale for Target Selection: Learning from Structural Precedents

The therapeutic landscape of indazole derivatives provides a strong foundation for hypothesizing the potential targets of this compound.

Protein Kinases: A Primary Target Class for Indazoles

The human kinome, comprising over 500 protein kinases, represents one of the most successfully drugged target families, particularly in oncology. Indazole derivatives have a proven track record as potent kinase inhibitors.[5][7] The indazole scaffold can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.

-

Tyrosine Kinases: Many indazole-based drugs, such as axitinib and pazopanib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases.[5][6] These kinases are crucial regulators of angiogenesis, cell proliferation, and survival, making them attractive targets in cancer therapy. The structural features of this compound are consistent with those of known tyrosine kinase inhibitors.

-

Serine/Threonine Kinases: Indazole derivatives have also been reported to inhibit serine/threonine kinases like Aurora kinases and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5] Dysregulation of these kinases is a hallmark of many cancers.

-

Other Kinases: Recent research has expanded the scope of indazole-based kinase inhibitors to include targets like PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[8] This highlights the potential for discovering novel kinase targets for this scaffold.

Poly(ADP-ribose) Polymerase (PARP) Enzymes: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair.[9] Inhibition of PARP in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, a powerful therapeutic strategy.[9][10]

The indazole carboxamide scaffold is a key feature of the potent PARP inhibitor niraparib.[9] While this compound possesses a carbonitrile instead of a carboxamide at the 6-position, this functional group can still participate in hydrogen bonding and other interactions within the nicotinamide binding pocket of PARP enzymes. Furthermore, the development of inhibitors for other PARP family members, such as PARP7, with indazole-based scaffolds, suggests that our topic compound could exhibit activity against a broader range of PARP enzymes.[11]

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to confidently identify and validate the therapeutic targets of this compound. The following workflows provide a comprehensive strategy, from initial screening to in-depth characterization.

Initial Target Class Screening: Kinase and PARP Inhibition Assays

The first step is to perform in vitro enzymatic assays to assess the compound's inhibitory activity against representative panels of kinases and PARP enzymes.

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase buffer.

-

Reconstitute the kinase, substrate, and ATP according to the manufacturer's protocol.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound dilution or vehicle control (DMSO).

-

Add 2.5 µL of a 2X kinase/substrate solution.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution.

-

Incubate the plate at room temperature for the recommended time (typically 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Plate Preparation:

-

Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

-

PARP Reaction:

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add PARP enzyme and activated DNA.

-

Initiate the reaction by adding a solution containing NAD+ and biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 60 minutes.

-

Wash the plate again.

-

Add a chemiluminescent HRP substrate.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescence using a plate reader.

-